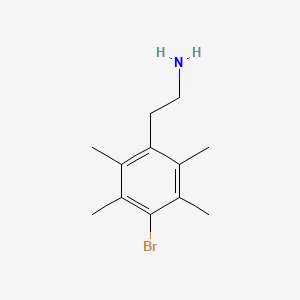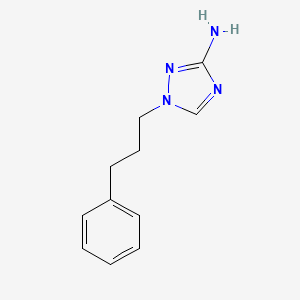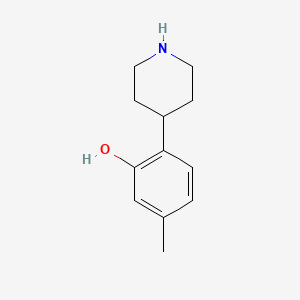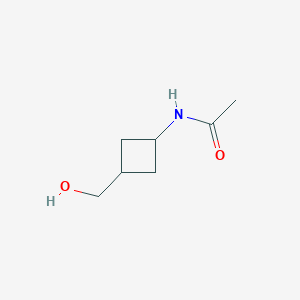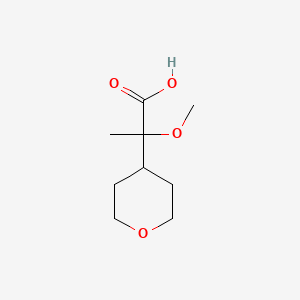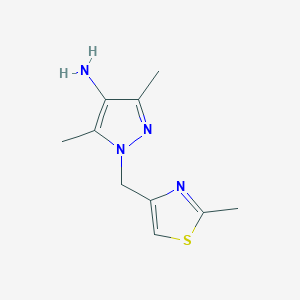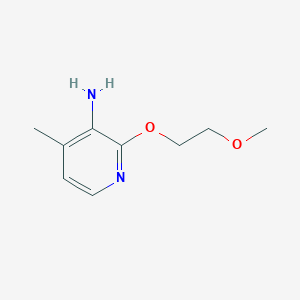
2-(2-Methoxyethoxy)-4-methyl-3-pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyethoxy)-4-methylpyridin-3-amine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a pyridine ring substituted with a methoxyethoxy group and a methyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyethoxy)-4-methylpyridin-3-amine typically involves the reaction of 4-methyl-3-nitropyridine with 2-(2-methoxyethoxy)ethanol under reducing conditions. The nitro group is reduced to an amine group using a reducing agent such as sodium bis(2-methoxyethoxy)aluminium hydride . The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of 2-(2-methoxyethoxy)-4-methylpyridin-3-amine may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and advanced purification techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethoxy)-4-methylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amines.
Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium bis(2-methoxyethoxy)aluminium hydride is commonly used for reduction reactions.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, substituted pyridines, and various amine derivatives.
Scientific Research Applications
2-(2-Methoxyethoxy)-4-methylpyridin-3-amine is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-methoxyethoxy)-4-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyethoxy group enhances the compound’s solubility and bioavailability, allowing it to effectively modulate biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethanol: A similar compound with a methoxyethanol group instead of a methoxyethoxy group.
4-Methylpyridine: A simpler analogue without the methoxyethoxy substitution.
Uniqueness
2-(2-Methoxyethoxy)-4-methylpyridin-3-amine is unique due to the presence of both the methoxyethoxy and methyl groups on the pyridine ring, which confer distinct chemical and biological properties. This combination of functional groups enhances its versatility and effectiveness in various applications.
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-(2-methoxyethoxy)-4-methylpyridin-3-amine |
InChI |
InChI=1S/C9H14N2O2/c1-7-3-4-11-9(8(7)10)13-6-5-12-2/h3-4H,5-6,10H2,1-2H3 |
InChI Key |
VARUEZQIKRXAEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)OCCOC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


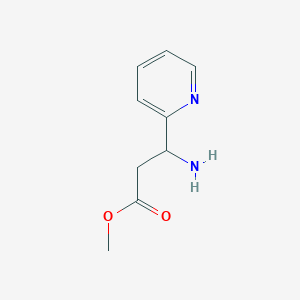
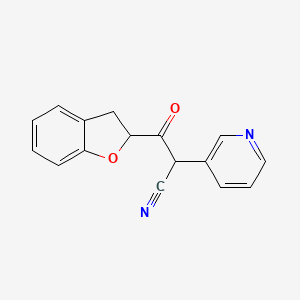
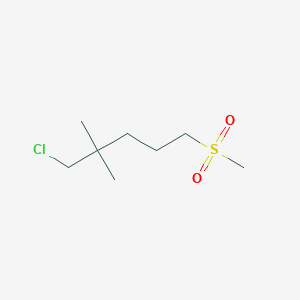
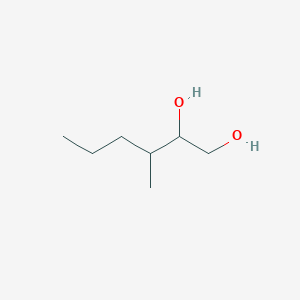
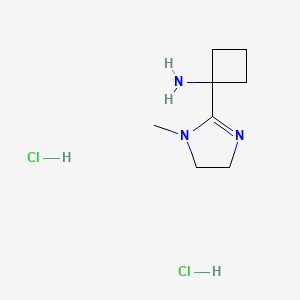
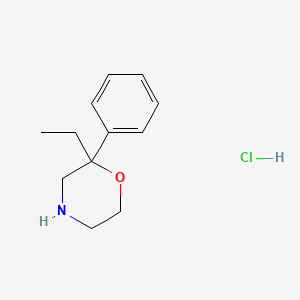
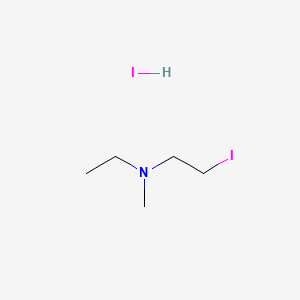
![7-Azabicyclo[2.2.1]heptane-1-acetonitrile](/img/structure/B13632422.png)
